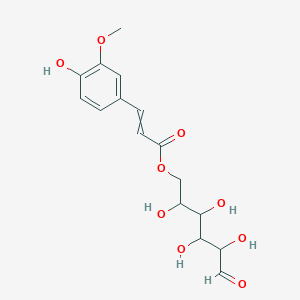
(2,3,4,5-Tetrahydroxy-6-oxohexyl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3,4,5-Tetrahydroxy-6-oxohexyl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a complex organic compound that features both phenolic and carbohydrate moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5-Tetrahydroxy-6-oxohexyl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate typically involves multiple steps. One common method starts with the reaction of benzyl alcohol with bromoacetone to introduce an acetone group. This intermediate is then reacted with p-toluenesulfonic acid to form the corresponding tosylate ester. Subsequent reactions with ethylene glycol and base hydrolysis yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
(2,3,4,5-Tetrahydroxy-6-oxohexyl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenolic hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(2,3,4,5-Tetrahydroxy-6-oxohexyl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in various biological processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of (2,3,4,5-Tetrahydroxy-6-oxohexyl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the carbohydrate moiety can influence solubility and transport properties .
類似化合物との比較
Similar Compounds
(2R,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxohexyl dihydrogen phosphate: Similar in structure but contains a phosphate group.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Lacks the carbohydrate moiety but shares the phenolic structure
Uniqueness
(2,3,4,5-Tetrahydroxy-6-oxohexyl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is unique due to its combination of phenolic and carbohydrate moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
特性
分子式 |
C16H20O9 |
|---|---|
分子量 |
356.32 g/mol |
IUPAC名 |
(2,3,4,5-tetrahydroxy-6-oxohexyl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H20O9/c1-24-13-6-9(2-4-10(13)18)3-5-14(21)25-8-12(20)16(23)15(22)11(19)7-17/h2-7,11-12,15-16,18-20,22-23H,8H2,1H3 |
InChIキー |
SQBITMSCIPALTP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Azetidin-3-YL)amino]-2-methylpropan-2-OL](/img/structure/B12436852.png)
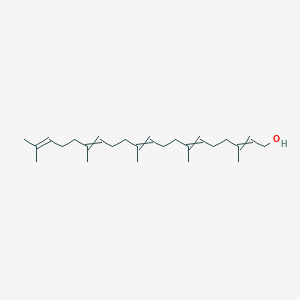
![1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B12436856.png)
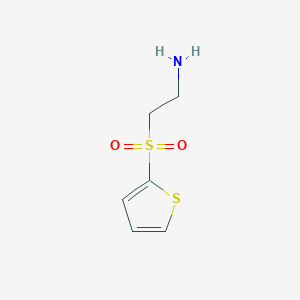
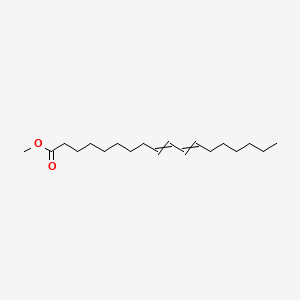
![Tetrasodium 3-hydroxy-4-(2-{2-sulfonato-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)naphthalene-2,7-disulfonate](/img/structure/B12436877.png)
![methyl 3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B12436883.png)
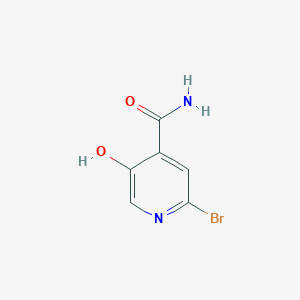
![8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione](/img/structure/B12436906.png)

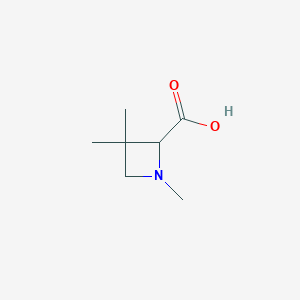
![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine](/img/structure/B12436925.png)

![[1-(2,4-Dimethylphenyl)ethyl]hydrazine](/img/structure/B12436942.png)
